2,4-Dichloro-3-hydroxybenzaldehyde
Overview
Description
2,4-Dichloro-3-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4Cl2O2 . It is a chlorinated derivative of hydroxybenzaldehyde and is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a hydroxyl group at the 3 position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde typically involves the chlorination of 3-hydroxybenzaldehyde. One common method includes the use of sec-butyllithium in cyclohexane as a reagent. The reaction is carried out in tetrahydrofuran at low temperatures (-72°C) to ensure the selective chlorination at the desired positions. The reaction mixture is then quenched with hydrochloric acid and extracted with ethyl acetate to obtain the product .
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: 2,4-Dichloro-3-hydroxybenzoic acid.
Reduction: 2,4-Dichloro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4-Dichloro-3-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the aldehyde functional group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dichloro-6-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-3-hydroxybenzaldehyde is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-3-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVQZPOZRUELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608091 | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-13-1 | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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